9-Fluorenylmethyl chloroformate

Vue d'ensemble

Description

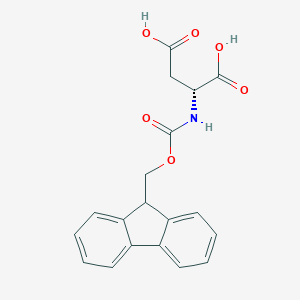

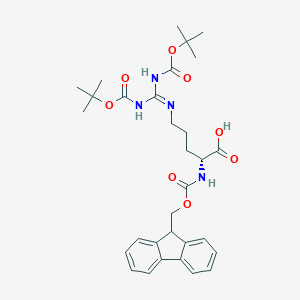

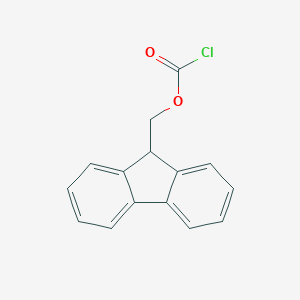

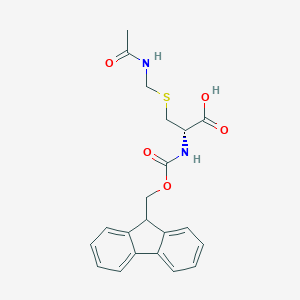

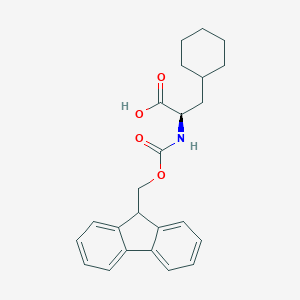

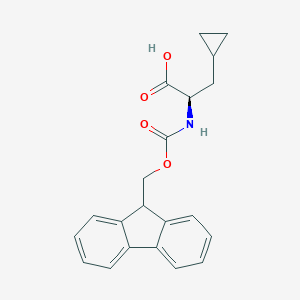

9-Fluorenylmethyl chloroformate, also known as Fmoc chloride, is a highly versatile reagent with varied applications in organic synthesis . It is most frequently used to introduce the base-labile Fmoc-protecting group to amine functionalities, particularly during the production of Fmoc-protected amino acids .

Synthesis Analysis

Fmoc chloride is developed as an effective coupling reagent for the synthesis of peptides . It activates the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester .Molecular Structure Analysis

The molecular formula of this compound is C15H11ClO2 . Its molecular weight is 258.70 g/mol .Chemical Reactions Analysis

Fmoc chloride is generally used to protect amino groups in peptide synthesis . It can also be used as a glycan-labeling reagent for structural analysis . Fmoc-labeled glycans are strongly fluorescent and can be analyzed with high sensitivity using liquid chromatography-fluorescence detection (LC-FD) analysis .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . Its melting point ranges from 60 to 64 °C .Applications De Recherche Scientifique

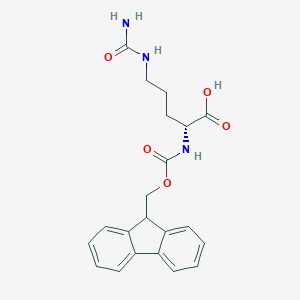

Derivatization of Amino Acids : Fmoc-Cl is widely used for derivatizing amino acids in biological material. It reacts with amino acids under mild conditions in aqueous solutions, creating highly fluorescent and stable derivatives. This makes it useful for determinations of amino acids, especially in complex biological matrices (Einarsson, Josefsson, & Lagerkvist, 1983).

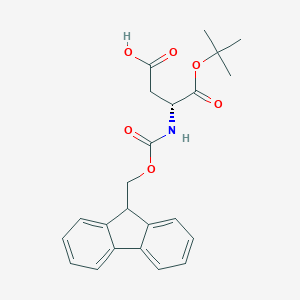

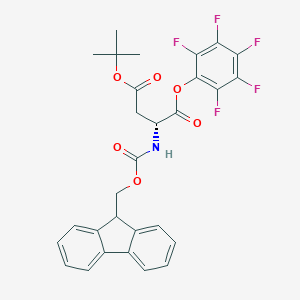

Synthesis of Active Esters of Amino Acids : Fmoc-Cl has been shown to be an effective reagent for synthesizing various active esters of Fmoc-/Boc-/Z-amino acids, including pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters. These compounds are essential in peptide synthesis (Tantry & Babu, 2003).

Fluorogenic Labelling of Amines : Fmoc-Cl is employed for labelling primary and secondary amines, enhancing chromatographic resolution and introducing a fluorophore for improved detection in analytical techniques (Moye & Boning, 1979).

Fluorescence Quenching Studies : Fmoc-Cl's interaction with metal ions like Fe3+ and Cu2+ has been studied, highlighting its potential as a fluorescent probe with high sensitivity for these ions. This application is beneficial in analytical chemistry and biochemistry (Gu et al., 2014).

Improved Liquid Chromatography Methods : Fmoc-Cl derivatives of amino acids have been used to develop improved high-performance liquid chromatography (HPLC) methods. These methods allow for better separation, reproducibility, and are suitable for analyzing protein hydrolysates (Ou et al., 1996).

Analysis of Biogenic Amines and Polyamines : Fmoc-Cl is used in pre-column derivatization methods for the determination of primary and secondary biogenic amines and amino acids. It has applications in profiling free amino acids in physiological fluids and analyzing peptide and protein hydrolysates (Haynes et al., 1991).

Derivatization for Capillary Electrophoresis : In capillary electrophoresis, Fmoc-Cl is used for derivatizing amino acids, enhancing laser-induced fluorescence detection and improving separation efficiency (Chan et al., 1993).

Characterization of Impurities in Amino Acids : Fmoc-Cl is used in capillary electrophoresis to characterize impurities in amino acids, demonstrating its utility in quality control and purity assessment of amino acid samples (Novatchev & Holzgrabe, 2001).

Mécanisme D'action

Target of Action

The primary target of Fmoc-Cl is the amine functionalities . It is used as a protecting reagent for primary and secondary amines , particularly during the production of Fmoc-protected amino acids .

Mode of Action

Fmoc-Cl interacts with its targets by activating the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester . It is used to introduce the base-labile Fmoc-protecting group to amine functionalities .

Biochemical Pathways

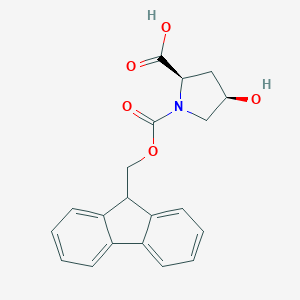

Fmoc-Cl is involved in the peptide synthesis pathway . It is used for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids . It is also used in the synthesis of a bicyclic proline analog .

Pharmacokinetics

It is known that fmoc-cl is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide .

Result of Action

The result of Fmoc-Cl’s action is the formation of Fmoc-protected amino acids . These protected amino acids are used in solid-phase peptide synthesis .

Action Environment

Fmoc-Cl is sensitive to environmental factors. It is known to react with water, liberating toxic gas . It is also sensitive to bases . Therefore, it is typically stored at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

Orientations Futures

While 9-fluorenylmethyl chloroformate is generally used to protect amino groups in peptide synthesis, it can also be used as a glycan-labeling reagent for structural analysis . This derivatization allows for the isolation from biological samples of glycans that are difficult to synthesize chemically, as well as the fabrication of immobilized-glycan devices . The Fmoc labeling method promises to be a tool for accelerating O-glycan structural analysis and an understanding of molecular interactions .

Analyse Biochimique

Biochemical Properties

9-Fluorenylmethyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling reagent and in the synthesis of amino acid esters . This compound activates the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester . The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.

Cellular Effects

The cellular effects of this compound are largely dependent on its role in the synthesis of Fmoc-protected amino acids . These amino acids are crucial for protein synthesis, and thus, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the activation of the carboxylic acid group of the amino acid, facilitating its reaction with an alcohol to form an ester . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is stable under normal conditions and soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide .

Metabolic Pathways

This compound is involved in the metabolic pathway of amino acid synthesis . It interacts with the carboxylic acid group of the amino acid, activating it for reaction with an alcohol to form an ester .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXSLJNXXZKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183116 | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28920-43-6 | |

| Record name | 9-Fluorenylmethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Cl interact with its target molecules?

A1: Fmoc-Cl reacts primarily with primary and secondary amines []. This reaction forms a stable carbamate linkage, resulting in an Fmoc-protected amine derivative. This derivatization strategy is particularly useful for analyzing amino acids and peptides.

Q2: What are the downstream effects of Fmoc-Cl derivatization in analytical chemistry?

A2: Fmoc derivatization significantly enhances the detectability of target analytes in techniques like HPLC. The Fmoc group introduces a strong chromophore, allowing for sensitive UV detection [, , ]. Furthermore, the Fmoc group's fluorescent properties enable even more sensitive detection using fluorescence detectors [, , , , , , , , ].

Q3: How is Fmoc-Cl employed in peptide synthesis?

A3: Fmoc-Cl is utilized as a protecting group for the N-terminus of amino acids during peptide synthesis [, , ]. The Fmoc group can be selectively removed under mild basic conditions without affecting the growing peptide chain.

Q4: What is the molecular formula and weight of Fmoc-Cl?

A4: The molecular formula of Fmoc-Cl is C15H11ClO2, and its molecular weight is 258.71 g/mol [].

Q5: What is the stability of Fmoc-Cl?

A5: Fmoc-Cl is sensitive to moisture and heat, decomposing over time, especially in the presence of water []. It is crucial to store the reagent under anhydrous conditions and handle it with care.

Q6: Are there concerns regarding the adsorption of Fmoc derivatives?

A6: Yes, disubstituted Fmoc derivatives of certain amino acids, like lysine and tyrosine, can adsorb onto plastic or glass surfaces []. Using appropriate containers and minimizing contact time can mitigate this issue.

Q7: What analytical methods are commonly used to analyze Fmoc derivatives?

A7: High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the most widely used technique for analyzing Fmoc-derivatized compounds [, , , , , , , , , , ].

Q8: How are analytical methods using Fmoc-Cl validated?

A8: Validation includes assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's reliability and suitability for its intended purpose [, , , , , , , , , ].

Q9: Can you provide examples of Fmoc-Cl's application in specific research areas?

A9: Certainly. Fmoc-Cl has been successfully employed in diverse research areas, including:

- Pharmacokinetics: Determining the concentration of drugs like etimicin in rat plasma to understand their absorption, distribution, metabolism, and excretion [].

- Neurotoxin Analysis: Quantifying the presence of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in surface water samples to assess potential health risks [].

- Food Safety: Analyzing residues of herbicides like glyphosate, glufosinate, and their metabolites in various food matrices to ensure consumer safety [, ].

- Disease Biomarkers: Investigating the role of O-GlcNAc glycosylation in muscle atrophy using Fmoc-Cl derivatization for analysis [].

Q10: How was FMOC-Cl used to analyze glucosamine sulfate in human plasma?

A11: Researchers developed a method utilizing FMOC-Cl to derivatize glucosamine sulfate in plasma, forming a fluorescent adduct detectable by HPLC-FLD. This method offered a sensitive and reliable approach for quantifying glucosamine sulfate in biological samples [].

Q11: Can you explain the use of FMOC-Cl in analyzing the herbicide glyphosate?

A12: Due to glyphosate's highly polar nature, direct analysis is challenging. Derivatization with FMOC-Cl improves its retention and detectability in HPLC. This approach allows researchers to monitor glyphosate levels in various matrices, including food and environmental samples [, , ].

Q12: How does pre-column derivatization with FMOC-Cl benefit amino acid analysis?

A13: Pre-column derivatization with FMOC-Cl enhances the sensitivity and selectivity of amino acid detection in HPLC. The Fmoc group's fluorescent properties allow for sensitive detection at low concentrations, making it suitable for analyzing complex biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)